

cell permeability of MM-589

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Compound of Interest

Compound Name: MM-589 TFA

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An In-depth Technical Guide on the Cell Permeability of MM-589

For Researchers, Scientists, and Drug Development Professionals

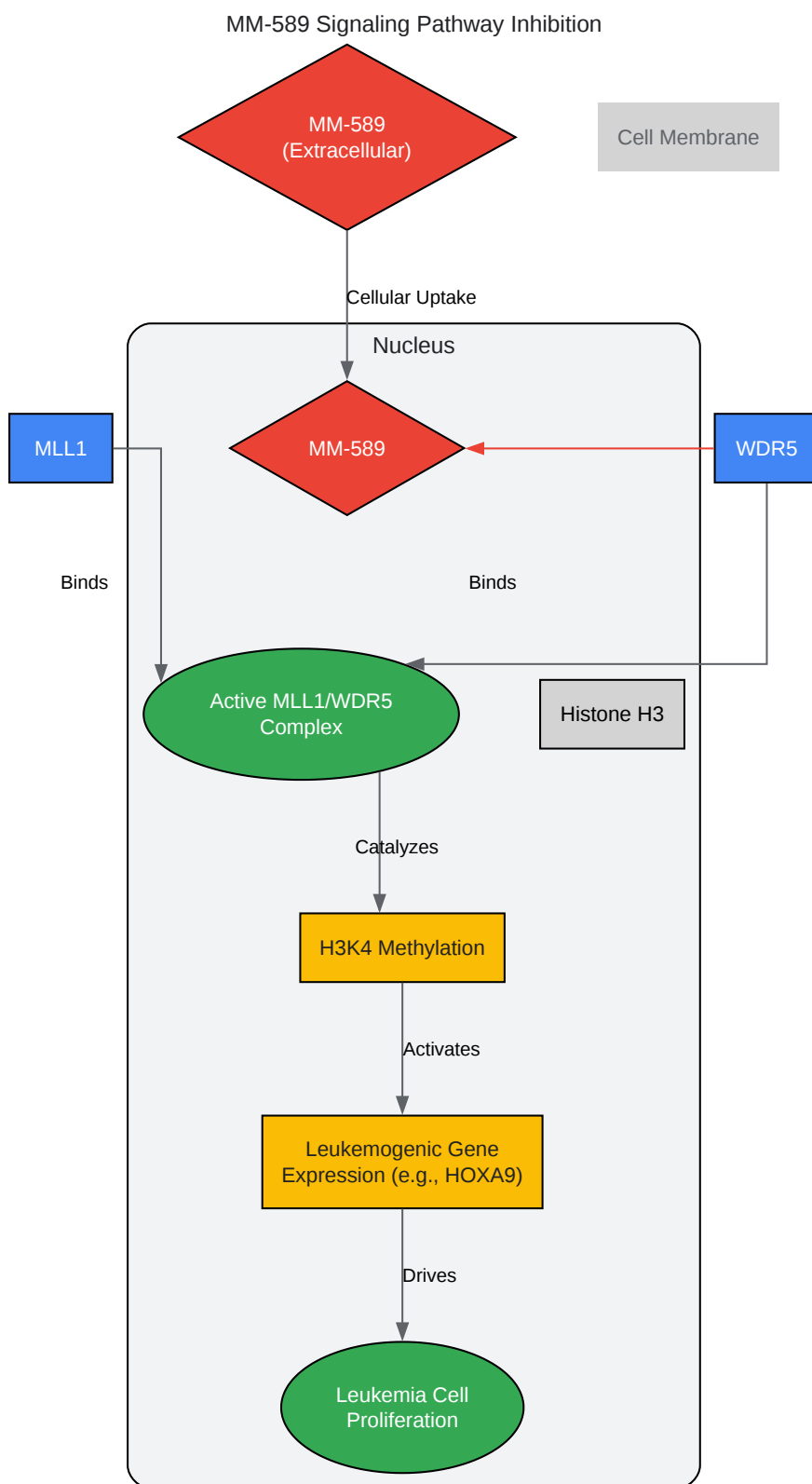
Introduction

MM-589 is a potent, macrocyclic peptidomimetic designed as a highly specific inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2] This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL1 complex, which is a key driver in certain types of acute leukemia, particularly those with MLL gene translocations.[1][2] A critical attribute for any drug targeting an intracellular protein like WDR5 is its ability to efficiently cross the cell membrane. MM-589 is consistently described as a cell-permeable inhibitor, a characteristic substantiated by its potent activity in cell-based assays where it effectively engages its intracellular target and elicits a biological response.[3][4]

This guide provides a comprehensive overview of the available data that substantiates the cell permeability of MM-589. It includes a summary of its biochemical and cellular activities, a detailed experimental protocol for the key cell-based assay, and diagrams illustrating its mechanism of action and the general workflow for its evaluation.

Mechanism of Action: Targeting the Intracellular WDR5-MLL Interaction

The MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase. Its catalytic activity is dependent on its assembly into a core complex with other proteins, including WDR5.^[2] The interaction between MLL1 and WDR5 is essential for the proper function and stability of the complex. MM-589 was designed to mimic the key binding motif of MLL1, thereby competitively binding to a pocket on the surface of WDR5 and disrupting the formation of the functional WDR5-MLL1 complex.^{[3][4]} This inhibition of an intracellular PPI prevents H3K4 methylation, leading to the downregulation of target genes essential for leukemia cell proliferation and survival, such as HOXA9 and MEIS1. The potent activity of MM-589 in cellular settings is a direct consequence of its ability to penetrate the cell and nuclear membranes to reach this target.



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Caption: MM-589 mechanism of action. (Within 100 characters)

Quantitative Data Supporting Cell Permeability

While direct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays for MM-589 are not available in the cited literature, its cell-permeable nature is strongly inferred from its potent biological activity in whole-cell models. The molecule must cross the plasma membrane to inhibit its intracellular target, and the low nanomolar to micromolar concentrations required to inhibit cell growth indicate that this process is efficient.

Biochemical Activity

This table summarizes the direct inhibitory activity of MM-589 on its target protein and the associated enzymatic function in cell-free biochemical assays.

Parameter	Target/Assay	IC ₅₀ / K _i	Reference
Binding Affinity (IC ₅₀)	WDR5 Protein	0.90 nM	[2] [3]
Binding Affinity (K _i)	WDR5 Protein	< 1 nM	[1] [2]
Functional Inhibition (IC ₅₀)	MLL H3K4 Methyltransferase (HMT) Activity	12.7 nM	[1] [3]

Cellular Activity

The potent inhibition of proliferation in leukemia cell lines that are dependent on the MLL1-WDR5 interaction is the primary evidence for MM-589's cell permeability. The stark difference in potency between MLL-rearranged cell lines (MV4-11, MOLM-13) and a non-dependent cell line (HL-60) also demonstrates its on-target intracellular activity.[\[2\]](#)[\[5\]](#)

Cell Line	Description	Cellular IC ₅₀	Reference
MV4-11	Acute Myeloid Leukemia (AML) with MLL-AF4 fusion	0.25 μ M	[2] [5]
MOLM-13	AML with MLL-AF9 fusion	0.21 μ M	[2] [5]
HL-60	Acute Promyelocytic Leukemia (APL), MLL wild-type	8.6 μ M	[2] [5]

Experimental Protocols

The following is a representative protocol for the cell-based assays used to determine the cellular IC₅₀ values of MM-589, which substantiate its cell permeability.

Cell Growth Inhibition Assay (WST-8 Assay)

This assay is used to measure the anti-proliferative effects of a compound on cancer cell lines.

1. Cell Culture and Plating:

- Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cells are seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well in 100 μ L of culture medium.

2. Compound Treatment:

- MM-589 is dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.
- A serial dilution series of MM-589 is prepared (e.g., from 0.01 μ M to 10 μ M).[\[5\]](#)

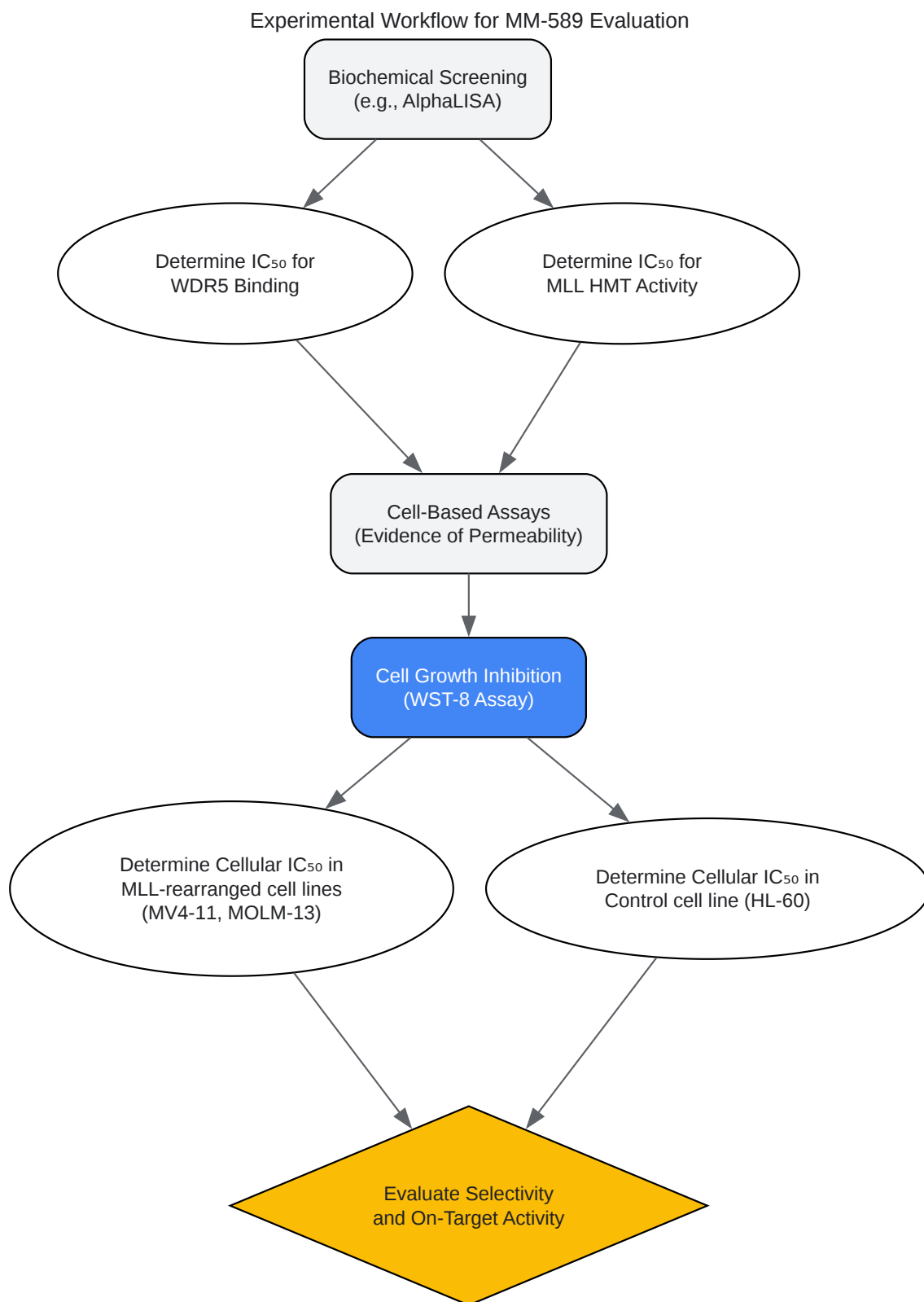
- The cells are treated with the various concentrations of MM-589. A vehicle control (DMSO) is also included.
- The plates are incubated for a period of 4 to 7 days to allow for the compound to take effect. [\[5\]](#)

3. Cell Viability Measurement:

- After the incubation period, 10 μ L of a WST-8 reagent (e.g., CCK-8) is added to each well.
- The plates are incubated for an additional 2-4 hours at 37°C. The WST-8 reagent is bio-reduced by metabolically active cells into a water-soluble formazan dye, resulting in a color change.
- The absorbance is measured at 450 nm using a microplate reader.

4. Data Analysis:

- The absorbance values are converted to percentage of cell growth inhibition relative to the vehicle-treated control cells.
- The IC_{50} value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated by fitting the dose-response data to a sigmoidal curve using graphing software (e.g., GraphPad Prism).



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Caption: Workflow for evaluating WDR5-MLL inhibitors. (Within 100 characters)

Conclusion

MM-589 is a potent and selective inhibitor of the WDR5-MLL protein-protein interaction. While direct quantitative measurements of its membrane permeability are not publicly documented, its powerful anti-proliferative effects on leukemia cells that are mechanistically dependent on this intracellular target serve as robust, functional evidence of its cell-permeable nature. The ability to achieve low micromolar to high nanomolar IC₅₀ values in multi-day cellular assays confirms that MM-589 can effectively cross the cell membrane to engage its target and exert its biological function. This critical characteristic makes MM-589 a valuable lead compound for the development of novel therapeutics for acute leukemia.

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